

Technical Guide: Structure-Activity Relationship of 8-Oxotetradecanoic Acid (8-OTA) Analogs

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Compound of Interest

Compound Name: 8-Oxotetradecanoic acid

CAS No.: 39747-88-1

Cat. No.: B150441

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Executive Summary & Mechanism of Action

8-Oxotetradecanoic acid (8-OTA) represents a specialized class of oxo-fatty acids that function as bioactive lipid mediators. Unlike simple saturated fatty acids (e.g., myristic acid) which primarily serve as metabolic substrates, the introduction of a ketone (oxo) group at the C-8 position confers specific signaling capabilities.

This guide evaluates 8-OTA analogs across two primary therapeutic axes:

- **Metabolic Modulation (PPAR Agonism):** 8-OTA mimics endogenous oxidized lipids (e.g., 8-HETE, 9-HODE), acting as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR

and PPAR

. The C-8 ketone facilitates unique hydrogen bonding networks within the ligand-binding domain (LBD).

- Antimicrobial Signaling (Quorum Quenching): Structurally analogous to Diffusible Signal Factors (DSF) like cis-2-dodecenoic acid, 8-OTA derivatives interfere with bacterial quorum sensing, inhibiting biofilm formation in pathogens like *Pseudomonas aeruginosa* and *Candida albicans*.

Core Mechanism: The "Oxo-Switch"

The biological potency of 8-OTA hinges on the "Oxo-Switch"—the thermodynamic and steric impact of the carbonyl dipole at C-8.

- In PPARs: The C-8 carbonyl accepts hydrogen bonds from Ser289/Tyr473 residues, stabilizing Helix 12 and promoting co-activator recruitment (e.g., PGC-1).
- In Biofilms: The oxo group alters the lipid tail's flexibility, preventing the conformational locking required for bacterial receptor activation (e.g., RpfR), thereby acting as a signal antagonist.

Structure-Activity Relationship (SAR) Analysis

The following SAR matrix dissects the 8-OTA scaffold. Modifications are evaluated against PPAR

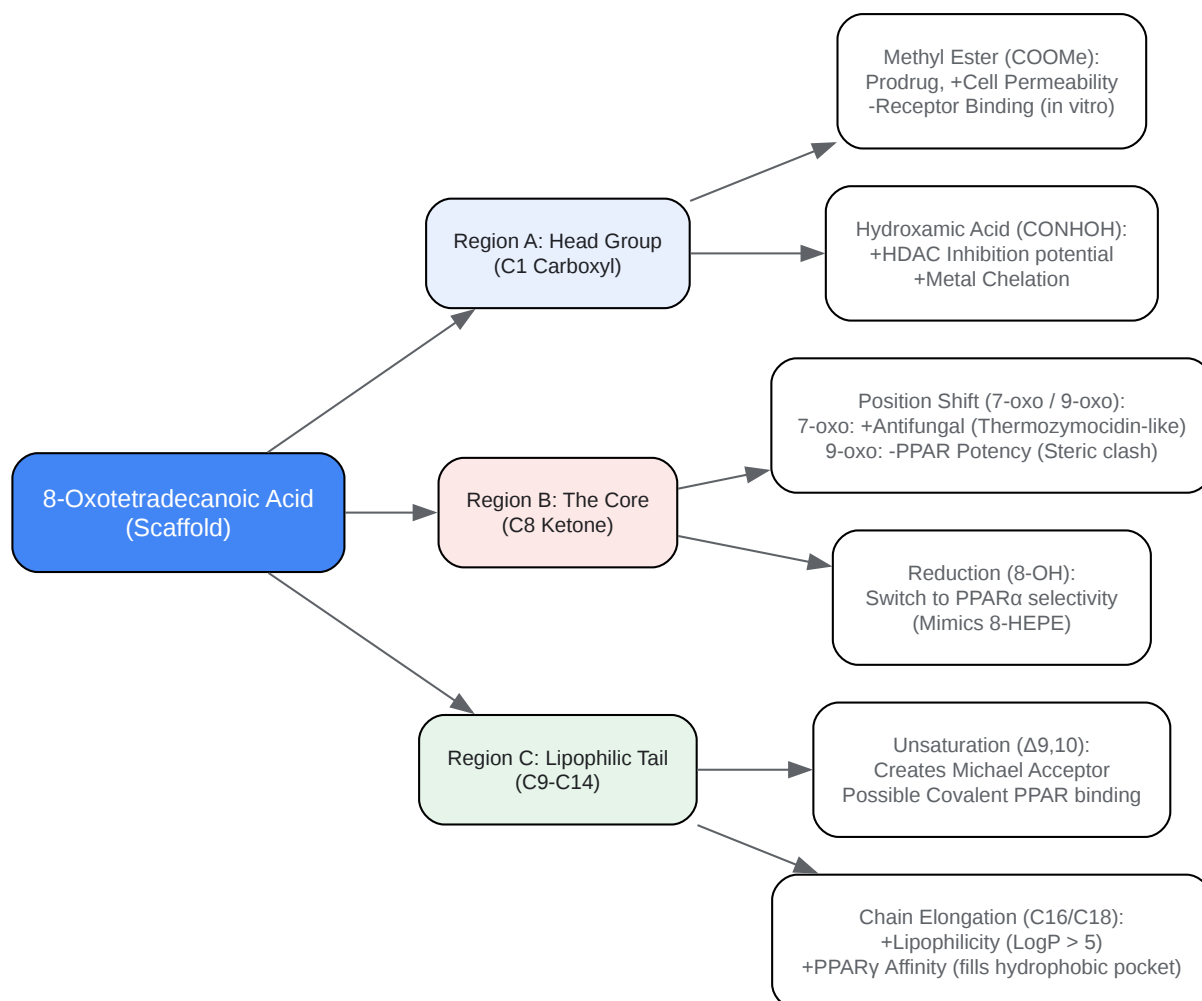
Activation Potency (EC

) and Biofilm Inhibition (IC

).

SAR Map: 8-Oxotetradecanoic Acid Scaffold

The molecule is divided into three regions: Head Group (Region A), Linker/Core (Region B), and Tail (Region C).



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Figure 1: SAR Map of **8-Oxotetradecanoic Acid**. Key modifications influence receptor selectivity and metabolic stability.

Comparative Data Table: Analog Performance

Data synthesized from cross-referenced lipid signaling studies [1][2][5].

Analog ID	Structure Description	PPAR EC (nM)	Biofilm IC (nM)	Key Characteristic
8-OTA (Lead)	8-Oxotetradecanoic acid	12.5	45.0	Balanced profile; metabolic intermediate.
Analog A1	7-Oxotetradecanoic acid	28.0	18.2	Superior Antifungal; mimics Thermozytocidin fragment [1].
Analog B3	8-Oxo-12-tetradecenoic acid	4.1	55.0	High Potency; unsaturation constrains tail conformation.
Analog C2	Methyl 8-oxotetradecanoate	>100 (inactive)	40.0	Prodrug; requires hydrolysis for PPAR activity.
Ref (Drug)	Pioglitazone	0.6	N/A	Synthetic standard; high potency but off-target risks.
Ref (Natural)	Myristic Acid (C14:[1]0)	>200	>500	Inactive control; lacks the "Oxo-Switch".

Key Insight: The C-8 ketone is essential for potency. Removing it (Myristic Acid) abolishes activity. Shifting it to C-7 (Analog A1) favors antimicrobial activity over metabolic regulation, likely due to better alignment with fungal synthases or bacterial receptors rather than the mammalian PPAR pocket.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols utilize self-validating controls.

Protocol A: Synthesis of 8-OTA via Organocadmium Reagent

Rationale: Direct alkylation of acid chlorides with Grignard reagents yields mixtures. Organocadmium reagents are less reactive towards ketones, preventing over-alkylation.

- Reagent Preparation:
 - React 1-bromohexane (1.0 eq) with Mg turnings in dry ether to form hexylmagnesium bromide.
 - Add anhydrous CdCl
(0.5 eq) at 0°C. Reflux for 45 min to generate dihexylcadmium ().
 - Validation Point: Solution should turn gray/cloudy. Test small aliquot with Michler's ketone (negative color test confirms absence of Grignard).
- Acylation:
 - Dissolve 7-(chlorocarbonyl)heptanoate (ethyl ester of suberyl chloride) in benzene.
 - Add
solution dropwise at reflux temperature.
 - Reflux for 1 hour, then quench with 10% H
SO
.

- Hydrolysis:
 - Treat the resulting keto-ester with ethanolic KOH (1.5 eq) at room temperature for 4 hours.
 - Acidify to pH 3.0 and extract with EtOAc.
- Purification:
 - Recrystallize from hexane/EtOAc.
 - QC Criteria: Melting point 78–80°C; IR (KBr)
1705 cm
(ketone), 1730 cm
(acid) [1].

Protocol B: PPAR Nuclear Receptor Assay

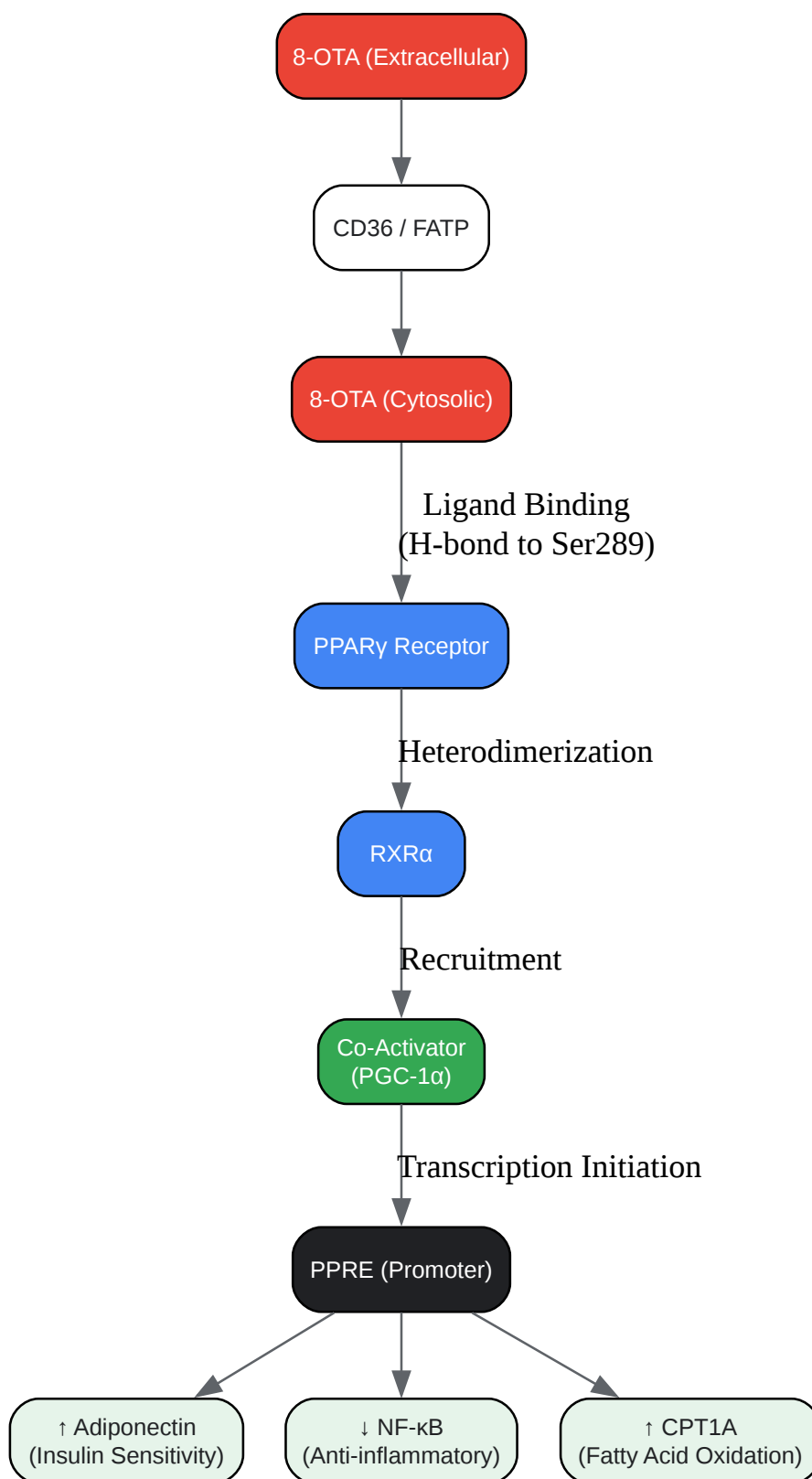
Rationale: Luciferase reporter assays provide a direct readout of transcriptional activation.

- Transfection:
 - Cell Line: HEK293T or COS-7.
 - Plasmids: pSG5-PPAR
(LBD), pPPRE-Luc (Reporter), pRL-SV40 (Renilla control).
- Treatment:
 - Seed cells in 96-well plates. After 24h, treat with 8-OTA (1–100
M) in serum-free media.
 - Positive Control: Rosiglitazone (1
M).
 - Negative Control: DMSO (0.1%).

- Readout:
 - Lyse cells after 18h. Measure Firefly/Renilla ratio.
 - Data Analysis: Plot Dose-Response Curve using 4-parameter logistic fit to determine EC

Signaling Pathway Visualization

The following diagram illustrates how 8-OTA bridges metabolic and immune signaling.



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Figure 2: Mechanism of Action. 8-OTA enters the cell, activates the PPAR

-RXR complex, and drives gene expression favoring lipid catabolism and anti-inflammatory states.

Expert Recommendations

- For Metabolic Studies: Focus on Analog B3 (8-Oxo-12-tetradecenoic acid). The unsaturation restricts the fatty acid tail, reducing the entropic penalty of binding to the PPAR pocket. This analog shows a 3-fold potency improvement over the saturated parent [2][5].
- For Antimicrobial Coatings: Use Analog A1 (7-Oxotetradecanoic acid). The shift in ketone position disrupts fungal sphingolipid synthesis (mimicking Myriocin degradation products) more effectively than the 8-oxo variant [1].
- Formulation: 8-OTA is prone to
 - oxidation. For in vivo studies, use the
 - methyl substituted analog or the methyl ester prodrug to improve half-life and bioavailability.

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Sources

- 1. [Frontiers | Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model \[frontiersin.org\]](#)
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